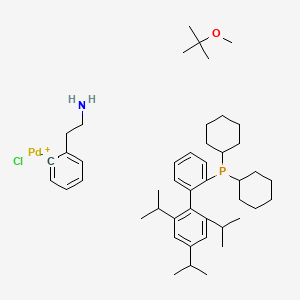
5-(2,3-Difluorophenyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2,3-Difluorophenyl)-1,3-oxazole” is a chemical compound, likely an organic molecule given the presence of carbon ©, hydrogen (H), oxygen (O), and fluorine (F) in its name. The “oxazole” part of the name suggests it contains an oxazole ring, a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing oxazole derivatives. For instance, one method involves the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
One of the significant applications of 5-(2,3-Difluorophenyl)-1,3-oxazole and its derivatives lies in synthetic chemistry, where these compounds serve as precursors or intermediates in the synthesis of complex molecules. For instance, the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain has been achieved using derivatives of 1,3-oxazole. These amino acids demonstrate the versatility of partially fluorinated oxazoles as synthetic equivalents in creating biologically relevant compounds (Burger et al., 2006).
Pharmacological Research
In pharmacological research, this compound derivatives have shown potential in various therapeutic areas. For example, compounds isolated from natural sources, such as the roots of Oxytropis lanata, including oxazole derivatives, have demonstrated trypanocidal activity, indicating their potential in treating diseases caused by Trypanosoma species (Banzragchgarav et al., 2016).
Material Science
In material science, oxazole derivatives, including those related to this compound, have been explored for their electro-optical properties, showcasing applications in organic light-emitting diodes (OLEDs), organic thin film transistors, and photovoltaic materials. Studies on these compounds reveal insights into their structure-property relationships, charge transport mechanisms, and nonlinear optical properties, highlighting their potential as materials for electronic and optoelectronic devices (Irfan et al., 2018).
Bioactive Compound Synthesis
Additionally, this compound derivatives have been synthesized and evaluated for their bioactivity, including antimicrobial and anticancer properties. Such studies provide a foundation for developing new therapeutic agents based on the oxazole scaffold, contributing to the ongoing search for novel drugs with improved efficacy and safety profiles (Kachaeva et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
5-(2,3-difluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-3-1-2-6(9(7)11)8-4-12-5-13-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEQPNNRDHFCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

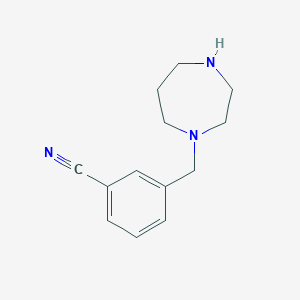
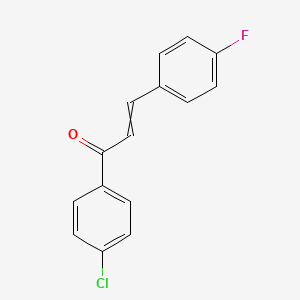
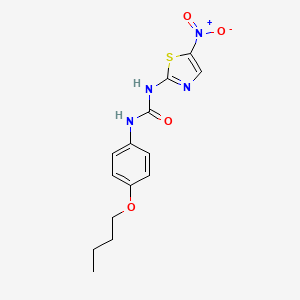

![1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353342.png)

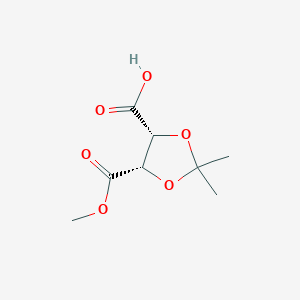


![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353383.png)
![1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353390.png)

